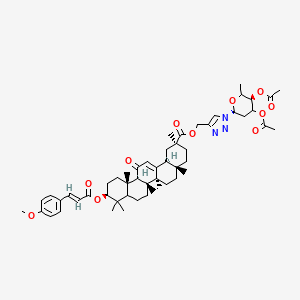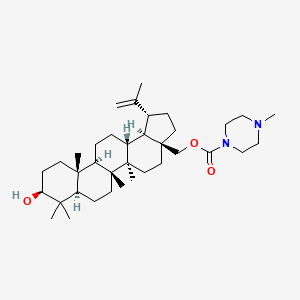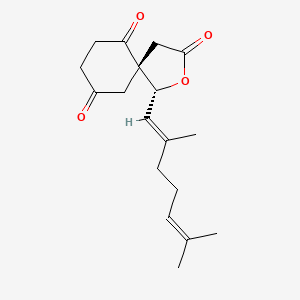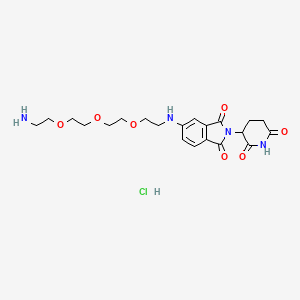
Thalidomide-5-NH-PEG3-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-NH-PEG3-NH2 (hydrochloride) is a compound based on Thalidomide, a well-known drug. This compound is a cereblon ligand that recruits CRBN proteins. It can be connected to the target protein ligand through a linker to form a PROTAC molecule, such as THAL-SNS-032 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) involves the modification of Thalidomide to introduce a PEG3 linker and an amine group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-NH-PEG3-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) that can be used for different scientific applications .
Scientific Research Applications
Thalidomide-5-NH-PEG3-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTAC molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new drugs and chemical compounds
Mechanism of Action
The mechanism of action of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) involves the recruitment of CRBN proteins. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of target proteins. This process is facilitated by the formation of a PROTAC molecule, which brings the target protein and the E3 ligase into close proximity .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-5-PEG3-NH2 (hydrochloride): Similar structure but with a different linker.
Thalidomide-5-NH-PEG1-NH2 (hydrochloride): Similar structure but with a shorter PEG linker
Uniqueness
Thalidomide-5-NH-PEG3-NH2 (hydrochloride) is unique due to its specific PEG3 linker, which provides optimal flexibility and stability for the formation of PROTAC molecules. This makes it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C21H29ClN4O7 |
|---|---|
Molecular Weight |
484.9 g/mol |
IUPAC Name |
5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C21H28N4O7.ClH/c22-5-7-30-9-11-32-12-10-31-8-6-23-14-1-2-15-16(13-14)21(29)25(20(15)28)17-3-4-18(26)24-19(17)27;/h1-2,13,17,23H,3-12,22H2,(H,24,26,27);1H |
InChI Key |
VCNANDVZHBZWEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


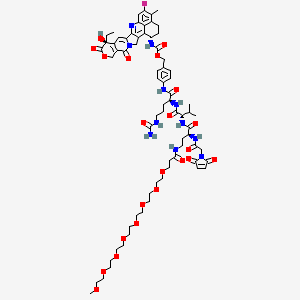
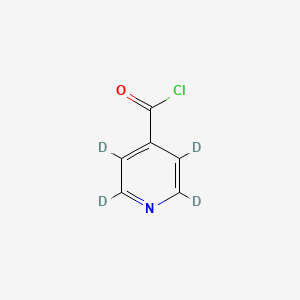
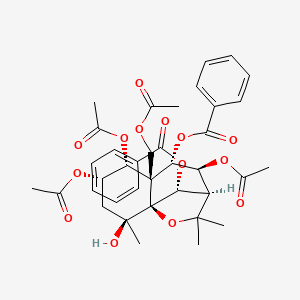
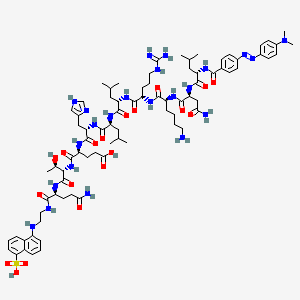

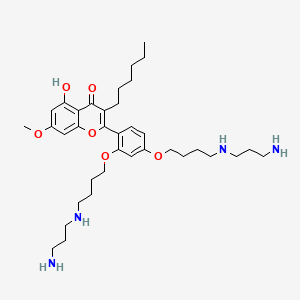
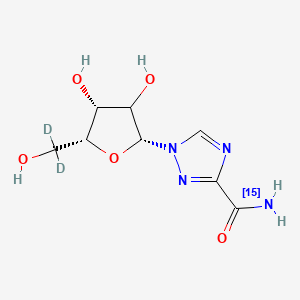
![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
